molecular formula C14H18N6O3 B2607317 2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol CAS No. 577983-78-9

2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol

Cat. No.: B2607317
CAS No.: 577983-78-9
M. Wt: 318.337
InChI Key: RDRWRIJZVLRTFF-UHFFFAOYSA-N
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Description

The compound 2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol is a pyrimidine derivative featuring a nitro group at position 5, an amino group at position 4, and a 3,4-dimethylphenyl-substituted amino group at position 4. Pyrimidine derivatives of this class are frequently explored as kinase inhibitors or therapeutic agents due to their ability to modulate enzymatic activity .

Properties

IUPAC Name

2-[[4-amino-6-(3,4-dimethylanilino)-5-nitropyrimidin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-8-3-4-10(7-9(8)2)17-13-11(20(22)23)12(15)18-14(19-13)16-5-6-21/h3-4,7,21H,5-6H2,1-2H3,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRWRIJZVLRTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino and nitro groups through nitration and amination reactions. The final step involves the attachment of the ethanolamine moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution reactions.

Scientific Research Applications

2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific cellular pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Variations and Key Features

The target compound shares a core pyrimidine scaffold with the following analogs, differing in substituents at positions 2 and 6:

Compound Name CAS Number 6-Position Substituent 2-Position Side Chain Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol Not Provided 3,4-Dimethylphenylamino Ethanolamine ~C15H19N7O3 ~365.37 Hypothesized kinase inhibitor activity
2-[2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol 585560-63-0 Cyclohexylamino Ethoxyethanolamine C15H24N6O4 376.39 GSK3β inhibitor candidate
2-[2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol 573697-32-2 2-Methoxyphenylamino Ethoxyethanolamine C15H20N6O5 364.36 Enhanced solubility due to methoxy group
2-({6-Amino-2-[(4-chlorophenyl)amino]-5-nitropyrimidin-4-yl}amino)ethanol 714946-54-0 4-Chlorophenylamino Ethanolamine C12H13ClN6O3 324.72 Higher density (1.611 g/cm³)
2-({4-Amino-6-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-2-yl}amino)ethan-1-ol 573938-59-7 4-Ethoxyphenylamino Ethanolamine C14H18N6O4 334.33 Potential solubility from ethoxy group

Impact of Substituents on Properties

Cyclohexyl (585560-63-0): Bulkier and more hydrophobic, likely increasing steric hindrance and altering target binding kinetics . Chlorophenyl (714946-54-0): Electron-withdrawing chlorine may reduce electron density on the pyrimidine ring, affecting reactivity and intermolecular interactions . Methoxy-/Ethoxyphenyl (573697-32-2, 573938-59-7): Methoxy/ethoxy groups improve solubility via hydrogen bonding and moderate hydrophilicity .

2-Position Side Chain: Ethanolamine vs. Ethoxyethanolamine: The ethoxy extension (e.g., 585560-63-0) increases molecular weight and flexibility, which may influence binding pocket accommodation .

Biological Activity

The compound 2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C13H17N5O2, with a molecular weight of approximately 273.31 g/mol. The structure features a pyrimidine ring substituted with various functional groups that contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, research indicates that similar pyrimidine derivatives exhibit potent inhibition against targets such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and survival.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation. In vitro studies demonstrated that it could significantly reduce the proportion of cells in the G0/G1 phase while increasing those in the pre-G1 phase, indicating apoptosis induction .
  • Case Studies :
    • In a study involving MCF-7 breast cancer cells, the compound showed IC50 values between 3–10 µM, suggesting strong cytotoxic effects compared to control medications .

Antimicrobial Activity

The compound's structural analogs have shown potential as antimicrobial agents against multidrug-resistant strains. For example, related pyrimidine compounds exhibited MIC values of 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .

In Vitro Studies

A comprehensive analysis of the compound's activity against various cancer-related targets revealed:

  • Inhibition of EGFR : The compound demonstrated selective inhibition with significant potency.
  • Cell Cycle Arrest : It caused G1/S phase arrest, leading to enhanced apoptosis rates in treated cells.

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate favorable absorption and distribution profiles, with acceptable oral bioavailability and low toxicity at therapeutic doses .

Data Summary

Activity TypeTargetIC50 (µM)Mechanism of Action
AnticancerEGFR3–10Induction of apoptosis
AnticancerVEGFR-2VariableCell cycle arrest
AntimicrobialStaphylococcus aureus4–8Disruption of bacterial cell wall

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